(Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuran core, which is fused with a pyrazole ring and a thiophene moiety. The presence of these diverse functional groups makes it a molecule of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions to form the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole intermediate.
Benzofuran Core Construction: The benzofuran core is synthesized separately, often starting from a substituted phenol. The phenol undergoes cyclization with an appropriate aldehyde or ketone to form the benzofuran ring.
Coupling Reaction: The final step involves the coupling of the pyrazole intermediate with the benzofuran core. This is typically done using a Wittig reaction or a similar condensation reaction to form the methylene bridge, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their anti-inflammatory and anticancer properties. The presence of the pyrazole and thiophene rings is crucial for their biological activity.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can inhibit enzymes by binding to their active sites, while the benzofuran core can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 3-oxo-2-((1-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate: Lacks the thiophene ring, which may reduce its electronic properties.
(Z)-methyl 3-oxo-2-((1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate: Contains a furan ring instead of thiophene, altering its reactivity and biological activity.
Uniqueness
The presence of the thiophene ring in (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate enhances its electronic properties and potential biological activity compared to similar compounds. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl (2Z)-3-oxo-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4S/c1-29-24(28)15-9-10-19-18(12-15)23(27)20(30-19)13-16-14-26(17-6-3-2-4-7-17)25-22(16)21-8-5-11-31-21/h2-14H,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPVHFGHHQHDO-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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